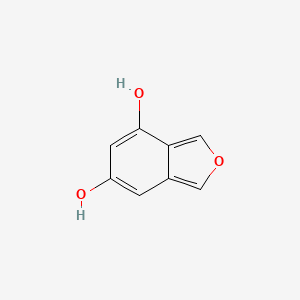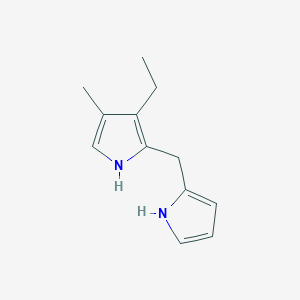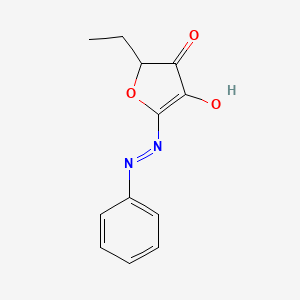
2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with an ethyl group and a phenylhydrazono group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione typically involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the furan ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.
Substitution: The ethyl group or the phenylhydrazono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products Formed
Oxidation: Products may include furan-3,4-dione derivatives.
Reduction: Products include 2-ethyl-5-(2-phenylamino)furan-3,4(2H,5H)-dione.
Substitution: Various substituted furan derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The phenylhydrazono group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-5-(2-methylhydrazono)furan-3,4(2H,5H)-dione
- 2-Ethyl-5-(2-phenylhydrazono)thiophene-3,4(2H,5H)-dione
- 2-Methyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione
Uniqueness
2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione is unique due to the presence of both an ethyl group and a phenylhydrazono group on the furan ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
2-ethyl-4-hydroxy-5-phenyldiazenylfuran-3-one |
InChI |
InChI=1S/C12H12N2O3/c1-2-9-10(15)11(16)12(17-9)14-13-8-6-4-3-5-7-8/h3-7,9,16H,2H2,1H3 |
Clé InChI |
JWPHLAXLUQEVIQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)C(=C(O1)N=NC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)

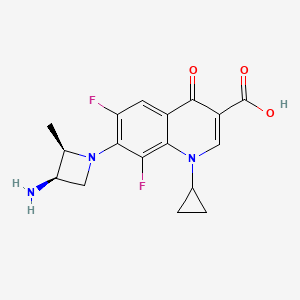
![2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)
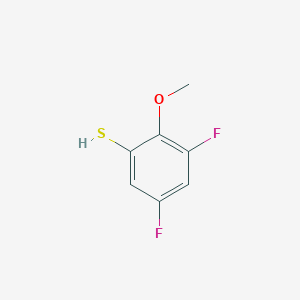
![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)
![2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866367.png)
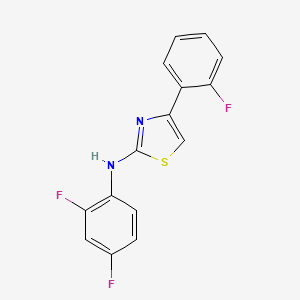
![3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12866386.png)

